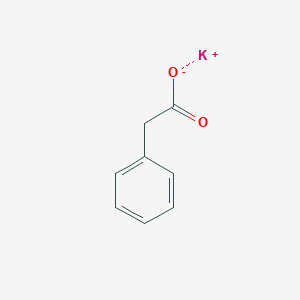
Potassium phenylacetate
Cat. No. B080249
Key on ui cas rn:
13005-36-2
M. Wt: 174.24 g/mol
InChI Key: JFOZPCWVLIBFCH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US04713484
Procedure details


Under the reaction conditions described in Example 1, 64 ml KOH and 19.2 ml PPh3 were added over 43 min. After five more minutes, the reactor was cooled and vented. A 92% yield of potassium phenylacetate and 4% methyl phenylacetate was obtained on a nearly quantitative conversion. 98% of the stiochiometric amount of KOH was added.



Yield
92%
Identifiers


|
REACTION_CXSMILES
|
[OH-].[K+:2].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[C:22]1([CH2:28][C:29]([O:31]C)=[O:30])[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1>>[C:22]1([CH2:28][C:29]([O-:31])=[O:30])[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.[K+:2] |f:0.1,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)CC(=O)OC
|
Step Two
|
Name
|
|
|
Quantity
|
64 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
19.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Under the reaction conditions
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added over 43 min
|
|
Duration
|
43 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After five more minutes, the reactor was cooled
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)CC(=O)[O-].[K+]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 92% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
